molecular formula C22H25NO4 B367153 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione CAS No. 620932-37-8

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione

Cat. No. B367153
CAS RN: 620932-37-8
M. Wt: 367.4g/mol
InChI Key: ULTKLUDXBAAYRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic techniques like IR, NMR, and UV-Vis can be used to analyze the chemical properties .

Scientific Research Applications

Crystallography and Polymorphism

  • N-(4-Methoxybenzyl)phthalimide: A Triclinic Polymorph - This study presents a triclinic polymorph of a compound structurally similar to the one , detailing its crystal structure and highlighting the significance of polymorphism in pharmaceutical and material science applications. The research demonstrates the utility of crystallography in understanding compound stability and properties (Hiroki Takahashi, 2012).

Molecular Synthesis and Derivatives

  • Novel Isocoumarin and Isoquinoline Derivatives - A synthesis process for novel isoquinoline-1,3-dione derivatives, which shares a core structural motif with the target compound, was explored. This work emphasizes the methodological advancements in synthesizing complex organic molecules with potential biological and material applications (Mahmoud R. Mahmoud et al., 2008).

Chemical Interactions and Molecular Docking

  • Tyrosinase Inhibition Potency of Phthalimide Derivatives - This research focuses on a series of phthalimide derivatives, analyzing their crystal structures and interactions. The study combines experimental data with computational analysis to evaluate the compounds' biological activities, notably their tyrosinase inhibition, which is essential for understanding molecule-biomolecule interactions (Li Yee Then et al., 2018).

Antimicrobial and Antiviral Applications

  • Novel Organotin(IV)-Schiff Base Complexes - Investigates organotin(IV) complexes with isoindoline-1,3-dione derivatives for antimicrobial activities. The study underscores the significance of isoindoline derivatives in developing new antimicrobial agents, illustrating how structural modifications can enhance biological activity (K. Prasad et al., 2010).

Liquid Crystalline Properties

  • Synthesis, Structural and Mesophase Characterization of Isoindoline-1,3-dione Based Mesogenic Schiff Bases - Explores the liquid crystalline behavior of isoindoline-1,3-dione derivatives, highlighting the importance of such compounds in the development of advanced materials for displays and sensors. The work reveals the relationship between chemical structure and mesophase properties (R. Dubey et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

properties

IUPAC Name

1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)10-11-27-18-9-8-16(12-19(18)26-4)13-23-20-15(3)6-5-7-17(20)21(24)22(23)25/h5-9,12,14H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKLUDXBAAYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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